molecular formula C14H28OSi B8568493 1-Undecyn-3-ol, 1-(trimethylsilyl)- CAS No. 61077-68-7

1-Undecyn-3-ol, 1-(trimethylsilyl)-

Cat. No. B8568493
CAS RN: 61077-68-7
M. Wt: 240.46 g/mol
InChI Key: NLGZPLBBTUJTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Undecyn-3-ol, 1-(trimethylsilyl)- is a useful research compound. Its molecular formula is C14H28OSi and its molecular weight is 240.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Undecyn-3-ol, 1-(trimethylsilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Undecyn-3-ol, 1-(trimethylsilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61077-68-7

Molecular Formula

C14H28OSi

Molecular Weight

240.46 g/mol

IUPAC Name

1-trimethylsilylundec-1-yn-3-ol

InChI

InChI=1S/C14H28OSi/c1-5-6-7-8-9-10-11-14(15)12-13-16(2,3)4/h14-15H,5-11H2,1-4H3

InChI Key

NLGZPLBBTUJTPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C#C[Si](C)(C)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 200 ml of methanol was added 10 g (41.93 mmol) of the product of Example 5. The reaction mixture was cooled to 0° C. and 0.53 g (14 mmol) of NaBH4 was added portionwise over 5 minutes. After an additional 15 minutes, the reaction was quenched with acetone and the solvent removed under reduced pressure. The residue was partitioned between water and diethyl ether. The aqueous layer was extracted one additional time with diethyl ether and the combined organic extracts were washed 1x with brine and then dried (MgSO4). Thin layer chromatography indicated the crude product to contain both the titled product and its unsilylated analogue. This was used in the next step without further purification.
Name
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

173 mol of n-butyllithium solution (1.6 mol in hexane) is instilled in a solution of 25 g of trimethylsilylacetylene in 500 ml of tetrahydrofuran with stirring and argon atmosphere at -40° C., is stirred for 30 minutes at -40° C., cooled to -70° C. and 48.1 ml of nonanal is instilled at this temperature. After an hour at -70° C., the mixture is allowed to come to -30° C., 300 ml of 2 n hydrochloric acid is added and shaken with diethyl ether. The organic phases are dried (Na2SO4), concentrated by evaporation and the residue is distilled in a bulb tube at 120°-130° C./0.2 mbar. Thus 48.5 of (3RS)-1-(trimethylsilyl)-1-undecin-3-ol is obtained as a colorless oil.
Quantity
173 mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
48.1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
2
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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